The synthesis of GDC-0879 involves multiple steps, typically starting from commercially available precursors. The synthetic route includes the formation of key intermediates through standard organic reactions such as coupling reactions, cyclization, and functional group modifications.
The compound’s synthesis has been optimized for yield and purity, employing techniques like liquid chromatography for purification. The final product is characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and ensure it meets required specifications .
GDC-0879 has a complex molecular structure characterized by a pyrazole core linked to an indene moiety. This structure is essential for its interaction with the B-Raf kinase.
The molecular formula of GDC-0879 is CHN, with a molecular weight of approximately 284.34 g/mol. The compound features specific functional groups that facilitate binding to the active site of B-Raf, inhibiting its kinase activity .
GDC-0879 primarily acts through competitive inhibition of ATP binding at the active site of B-Raf. This inhibition leads to downstream effects on the MEK/ERK signaling pathway.
Upon binding to B-Raf V600E, GDC-0879 prevents the phosphorylation of MEK1/2, thereby inhibiting the activation of ERK1/2. This action disrupts cellular signaling that promotes tumor growth and survival in cancer cells harboring this mutation .
The mechanism by which GDC-0879 exerts its effects involves selective binding to the mutant form of B-Raf. In cells with the B-Raf V600E mutation, GDC-0879 binds to the kinase domain, leading to its inactivation.
Research indicates that GDC-0879 not only inhibits mutant B-Raf but can also paradoxically activate wild-type B-Raf or CRAF under certain conditions, leading to increased signaling through the MEK/ERK pathway in non-cancerous cells . This duality emphasizes the importance of cellular context in its therapeutic application.
GDC-0879 is typically presented as a solid at room temperature with good solubility in organic solvents. It exhibits stability under standard laboratory conditions.
The compound's stability and reactivity are influenced by its functional groups. GDC-0879 has shown favorable pharmacokinetic properties, including oral bioavailability and suitable metabolic profiles in preclinical studies .
GDC-0879 has been primarily investigated for its potential in treating cancers associated with B-Raf mutations. Its applications extend to research settings where it serves as a tool compound for studying B-Raf signaling pathways and evaluating resistance mechanisms in cancer therapy.
The development of B-Rapidly Accelerated Fibrosarcoma (BRAF) inhibitors emerged from seminal research into the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade dysregulated in numerous cancers. Oncogenic BRAF mutations—particularly the valine-to-glutamate substitution at codon 600 (V600E)—drive constitutive MAPK pathway activation, promoting uncontrolled cellular proliferation and survival. This mutation is prevalent in 50–80% of melanomas, 45% of papillary thyroid carcinomas, and 8–12% of colorectal cancers [2] [7]. First-generation BRAF inhibitors (e.g., sorafenib) exhibited limited specificity, inhibiting multiple kinases and leading to off-target effects. The second-generation inhibitors vemurafenib and dabrafenib demonstrated improved efficacy in BRAF V600E-mutant melanomas but paradoxically activated the MAPK pathway in wild-type BRAF cells by promoting B-Rapidly Accelerated Fibrosarcoma/rapidly accelerated fibrosarcoma (CRAF) dimerization [7] [9]. This paradox spurred interest in understanding the structural biology of BRAF inhibitors. GDC-0879, developed by Genentech, is a type I BRAF inhibitor (αC-helix-IN/DFG-motif-IN conformation) designed to selectively target the BRAF V600E monomeric form. Its biochemical profile shows 10-fold greater potency against mutant versus wild-type BRAF, positioning it as a tool compound for mechanistic studies [9].
Table 1: Evolution of BRAF Inhibitors in Targeted Therapy
Inhibitor Generation | Representative Compounds | Key Features | Primary Therapeutic Use |
---|---|---|---|
First-generation | Sorafenib | Multi-kinase inhibition; low specificity | Renal cell carcinoma |
Second-generation | Vemurafenib, Dabrafenib | Selective BRAF V600E inhibition; paradoxical MAPK activation | Melanoma |
Tool/Research compound | GDC-0879 | High potency for BRAF V600E; research-focused | Preclinical mechanistic studies |
Podocytes, terminally differentiated cells in the kidney glomerulus, are pivotal for maintaining the filtration barrier. Their loss underpins progressive kidney diseases affecting >500 million people globally. In 2017, Sieber et al. pioneered a high-throughput screening (HTS) platform using thapsigargin-induced endoplasmic reticulum (ER) stress to model podocyte injury. The Selleck Bioactive Compound Library (1,649 clinically applied/preclinical molecules) was screened for podocyte-protective agents. Cellular viability was assessed via adenosine triphosphate (ATP) levels, with a robust Z′-factor score of 0.5 ensuring assay reliability [1] [3]. GDC-0879 emerged as the top hit, increasing podocyte viability by >40% at 96 hours. Orthogonal validation using annexin V staining confirmed its anti-apoptotic effects. Mechanistically, GDC-0879 bound wild-type BRAF in podocytes, triggering paradoxical activation of the mitogen-activated protein kinase kinase/extracellular signal-regulated kinase (MEK/ERK) pathway—contrasting its inhibitory role in mutant BRAF cancer cells [1] [6]. Follow-up screens identified additional BRAF inhibitors (e.g., SB-682330) with podocyte-protective effects, reinforcing the role of MAPK signaling modulation in nephroprotection [8].
Table 2: Key Findings from Podocyte Protection High-Throughput Screening
Parameter | Details | Significance |
---|---|---|
Library Screened | Selleck Bioactive Compound Library (1,649 compounds) | Clinically relevant compounds accelerated translation |
Primary Hit Criteria | >40% improvement in viability vs. thapsigargin control | High threshold reduced false positives |
Top Compound | GDC-0879 | Dose-dependent protection (0.1–20 μM) |
Mechanistic Insight | Paradoxical MEK/ERK activation via wild-type BRAF binding | Cell-context-dependent effects |
Secondary Validation | Annexin V apoptosis assay; shRNA-mediated BRAF/ARAF knockdown | Confirmed on-target activity |
Drug repurposing—applying existing therapeutics to new indications—addresses the critical unmet need in podocyte diseases, where no targeted therapies existed for four decades [1] [5]. Nephrology faces unique challenges in drug development, including disease heterogeneity and slow progression. Repurposing oncology compounds like GDC-0879 leverages their optimized pharmacokinetics and safety data, accelerating clinical translation. This approach is exemplified by the "paradoxical" biology of BRAF inhibitors: while they suppress oncogenic signaling in mutant BRAF cells, they activate pro-survival MEK/ERK pathways in non-mutant cells (e.g., podocytes, erythroid progenitors) [1] [4]. Sieber et al. demonstrated GDC-0879’s efficacy against diverse podocyte stressors (e.g., ER stress, oxidative injury), highlighting its broad protective potential [3] [6]. Similarly, in Diamond-Blackfan anemia, BRAF inhibitors enhanced erythropoiesis by transiently delaying erythroid differentiation through MAPK amplification [4]. The Broad Institute’s follow-up study (2021) further validated repurposing GDC-0879 for coenzyme Q10 deficiency-associated kidney injury, rescuing podocyte lipid peroxidation via MAPK pathway modulation [8]. These findings underscore how mechanistic insights from oncology can innovate nephrology therapeutics, emphasizing pathway contextuality over disease-specific indications.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1